N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a combination of thiophene, oxadiazole, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps:
Formation of the 5-bromothiophene-2-carboxylic acid: This can be achieved by bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the oxadiazole ring: The 5-bromothiophene-2-carboxylic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is subsequently cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.
Formation of the benzothiazole moiety: The oxadiazole derivative is then coupled with 2-aminobenzothiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Organic Electronics: The compound’s conjugated structure makes it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide depends on its application:
In Organic Electronics: The compound functions as a semiconductor, facilitating the transport of electrons or holes in electronic devices.
In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Similar in structure but with different substituents, affecting its electronic properties and solubility.
5,5’-Dibromo-2,2’-bithiophene: Contains two thiophene rings with bromine substituents, used in similar applications but with different reactivity and properties.
Uniqueness
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is unique due to the combination of its three distinct moieties (thiophene, oxadiazole, and benzothiazole), which confer specific electronic and structural properties that are advantageous for various applications in organic electronics, medicinal chemistry, and materials science.
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN4O2S2/c15-10-6-5-9(22-10)12-18-19-14(21-12)17-11(20)13-16-7-3-1-2-4-8(7)23-13/h1-6H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUGOBGZUQVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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